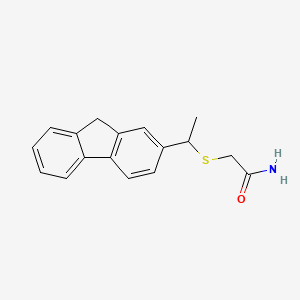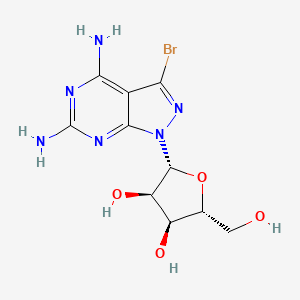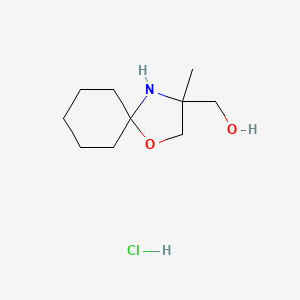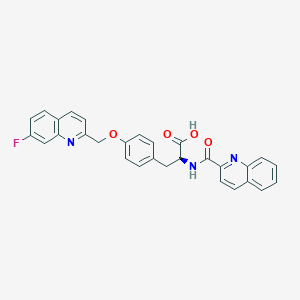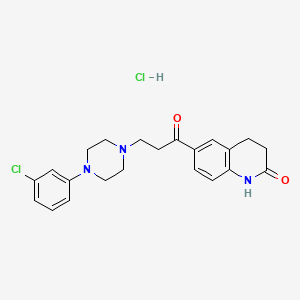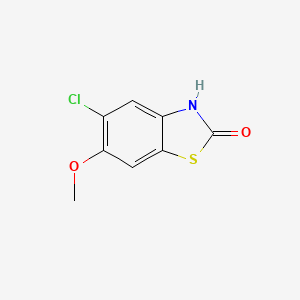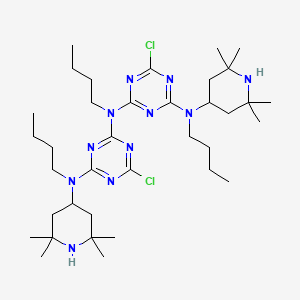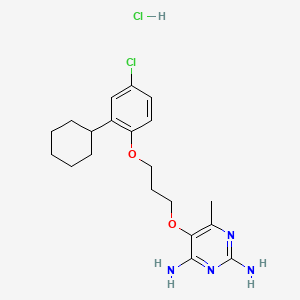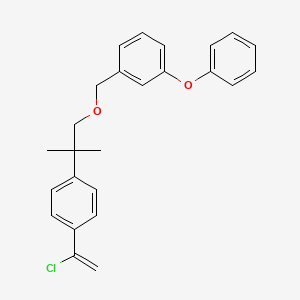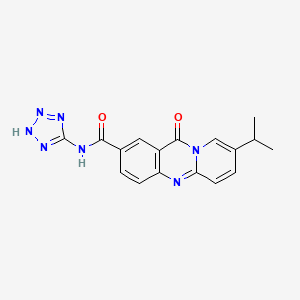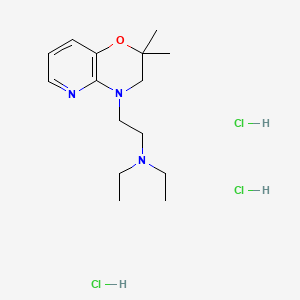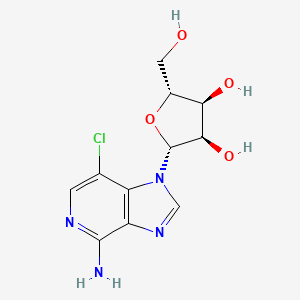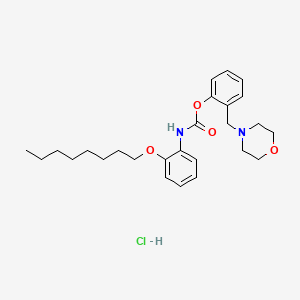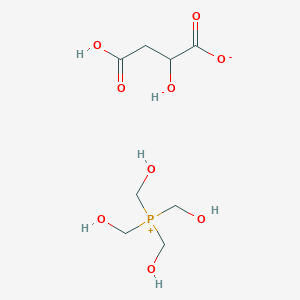
2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium is a compound that combines two distinct chemical entities. Tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]⁺. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems . 2,4-Dihydroxy-4-oxobutanoate is a derivative of butanoic acid, known for its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid:
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .
Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphanium chloride is produced in large quantities using similar methods. The compound is often used in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .
化学反応の分析
Types of Reactions: Tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:
- Converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide:
Oxidation: [P(CH2OH)4]Cl+NaOH→P(CH2OH)3+H2O+H2C=O+NaCl
Reacts with urea to form flame-retardant finishes:Condensation: [P(CH2OH)4]Cl+NH2CONH2→(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O
Common Reagents and Conditions:
Oxidation: Sodium hydroxide (NaOH)
Condensation: Urea (NH₂CONH₂)
Major Products:
Oxidation: Tris(hydroxymethyl)phosphine
Condensation: Phosphine oxide derivatives
科学的研究の応用
2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium has diverse applications in scientific research:
Chemistry: Used as a reducing agent and stabilizing ligand for the synthesis of gold nanoparticles.
Biology: Employed in the development of cytocompatible protein-based hydrogels for 3D cell encapsulation.
Medicine: Investigated for its potential in drug delivery and tissue engineering applications.
Industry: Utilized as a flame retardant, tanning agent, and biocide in various industrial processes.
作用機序
The mechanism of action of tetrakis(hydroxymethyl)phosphanium involves its reactivity with amine groups, leading to crosslinking in hydrogels. This crosslinking enhances the mechanical properties and stability of the hydrogels, making them suitable for biomedical applications . The formation of formaldehyde as a reaction intermediate is a key aspect of its mechanism .
類似化合物との比較
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphanium and used as an intermediate in various chemical reactions.
Bis(hydroxymethyl)phosphine: Another related compound with similar reactivity.
Uniqueness: Tetrakis(hydroxymethyl)phosphanium is unique due to its four-coordinate phosphorus structure and its ability to form stable, water-soluble salts. Its versatility in various applications, from flame retardants to biomedical hydrogels, sets it apart from other similar compounds .
特性
CAS番号 |
39734-92-4 |
|---|---|
分子式 |
C8H17O9P |
分子量 |
288.19 g/mol |
IUPAC名 |
2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H6O5.C4H12O4P/c5-2(4(8)9)1-3(6)7;5-1-9(2-6,3-7)4-8/h2,5H,1H2,(H,6,7)(H,8,9);5-8H,1-4H2/q;+1/p-1 |
InChIキー |
CBHZBAPOMQBESN-UHFFFAOYSA-M |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)O.C(O)[P+](CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


